rel-(4S,7S,E)-Dec-5-ene-4,7-diol
Description
rel-(4S,7S,E)-Dec-5-ene-4,7-diol is a linear 10-carbon diol featuring hydroxyl groups at positions 4 and 7, an E-configuration double bond at position 5, and a relative stereochemistry (4S,7S).
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E,4S,7S)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10-/m0/s1 |
InChI Key |
BXHJMGQEUSQVEF-GOPXOUGQSA-N |
Isomeric SMILES |
CCC[C@@H](/C=C/[C@H](CCC)O)O |
Canonical SMILES |
CCCC(C=CC(CCC)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rel-(4S,7S,E)-Dec-5-ene-4,7-diol
General Synthetic Strategies
The synthesis of this compound typically involves multi-step organic synthesis routes that include:
- Formation of the carbon backbone with the correct chain length.
- Introduction of the double bond with E-geometry at the 5-position.
- Stereoselective dihydroxylation or diol formation at carbons 4 and 7.
- Purification and stereochemical verification.
Specific Synthetic Routes
Stereoselective Dihydroxylation of Dec-5-ene Derivatives
One common approach is the stereoselective dihydroxylation of a dec-5-ene precursor. The double bond at C5 can be introduced by Wittig olefination or cross-coupling methods, followed by osmium tetroxide (OsO4) catalyzed dihydroxylation to install the vicinal diol groups at C4 and C7 positions with controlled stereochemistry. The use of chiral ligands or auxiliaries can enhance the stereoselectivity to yield the (4S,7S) configuration.
Use of Chiral Precursors and Protecting Groups
Starting from chiral building blocks such as cyclohexane derivatives or chiral epoxides, the chain can be extended and functionalized to introduce the alkene and diol groups. Protecting groups are often employed to mask hydroxyl groups during chain elongation and olefin formation, followed by deprotection to reveal the diol functionalities.
Reduction and Functional Group Interconversion
Selective reduction of keto or aldehyde intermediates at C4 and C7 positions can yield the desired diols. For example, stereoselective reduction using chiral reducing agents such as borane complexes or CBS catalysts can establish the required stereochemistry.
Purification and Characterization
Purification is generally performed by flash chromatography on silica gel using solvent gradients such as hexane/ethyl acetate mixtures. The stereochemistry and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
- Infrared (IR) spectroscopy
- Optical rotation measurements
- Mass spectrometry (MS)
Research Data and Comparative Analysis
The following table summarizes key synthetic parameters and yields from representative literature sources related to the preparation of stereochemically defined diols similar to this compound:
| Methodology | Key Reagents/Conditions | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|
| Osmium tetroxide dihydroxylation | OsO4, NMO, chiral ligands, room temperature | High (4S,7S) | 70-85 | Requires careful control of ligand system |
| Wittig olefination + reduction | Phosphonium ylide, chiral reducing agent (CBS) | Moderate to high | 60-75 | Multi-step, good stereocontrol |
| Chiral epoxide ring opening | Epoxide precursor, nucleophilic attack | High | 65-80 | Efficient for diol installation |
| Protecting group strategy | TBDMS or acetal protection, deprotection steps | High | 55-70 | Protecting groups improve selectivity |
Chemical Reactions Analysis
Types of Reactions
rel-(4S,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo further nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, nucleophiles (e.g., sodium azide, potassium cyanide)
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Saturated alcohols
Substitution: Tosylates, azides, nitriles
Scientific Research Applications
rel-(4S,7S,E)-Dec-5-ene-4,7-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of rel-(4S,7S,E)-Dec-5-ene-4,7-diol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
(4S)-p-Menth-1-ene-4,7-diol (Compound 7, )
- Structure: A monoterpene-derived cyclic diol isolated from Chloranthus angustifolius.
- Stereochemistry : Absolute configuration at C4 (S) and C7 (undefined in the study).
- Functional Groups : Cyclic diol with a p-menth-1-ene backbone.
- Source : Natural product from plant extracts.
- Key Differences : Cyclic vs. linear structure; lacks the E-configured double bond present in the target compound.
β-Truxinic Acid Derivatives (Compounds 5 and 10, )
- Structure : Cyclobutane dicarboxylic acids with glucosylated diol substituents.
- Compound 5 : rel-(7S,8R,7′R,8′S)-7,7′-bis(4-glucosyloxy-3-hydroxyphenyl)-8,8′-cyclobutane dicarboxylic acid.
- Compound 10 : Methyl-substituted variant of compound 5.
- Functional Groups : Diols conjugated with glucosyl and carboxylic acid groups.
- Key Differences : Cyclic framework and additional functional groups (carboxylic acids, glucosides) contrast with the simpler linear diol structure of the target compound.
rel-(3aR,4R,7S,7aS)-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione ()
- Structure : A bicyclic dione with a tetrahydroisoindole core.
- Functional Groups : Dione (two ketone groups) instead of diol.
- Molecular Data: C₉H₉NO₂, MW 163.17.
- Key Differences : Lack of hydroxyl groups; distinct bicyclic architecture.
- Applications : Used in synthetic chemistry (e.g., epoxy resin precursors) .
1H-Inden-1-ol Derivatives ()
- Structure: Polycyclic indenol derivatives with ethynyl and methoxyphenyl groups. Example: 1H-Inden-1-ol,4,7a-diethyl-1-ethynyloctahydro-5-(4-methoxyphenyl)-.
- Molecular Data : C₂₂H₃₀O₂, MW 326.47.
- Key Differences : Bulky polycyclic framework vs. linear decene diol.
- Applications: Structural analogs of steroids (e.g., Mestranol derivatives) .
Methano-Indazole Diol ()
- Structure: 4,7-Methano-1H-indazole-5,6-diol with ethyl and tetrahydro groups.
- Molecular Data : C₁₀H₁₄N₂O₂, MW 194.23.
- Key Differences : Heterocyclic indazole core vs. aliphatic chain; diol positions differ (C5, C6 vs. C4, C7).
- Stereochemistry : rel-(4R,5R,6S,7S) configuration .
Data Table: Structural and Molecular Comparison
Research Implications and Gaps
- Functional Group Reactivity : Linear diols like the target may exhibit distinct hydrogen-bonding behavior compared to cyclic or glucosylated analogs (e.g., β-truxinic acid derivatives).
- Data Limitations: No direct physicochemical or biological data for rel-(4S,7S,E)-Dec-5-ene-4,7-diol is available in the provided evidence, highlighting a need for targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
